molecular formula C13H12F3N3O2 B7852305 6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one

6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one

Cat. No.: B7852305
M. Wt: 299.25 g/mol
InChI Key: PXGYLMPKJHXETA-UHFFFAOYSA-N
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Description

6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one is a synthetic organic compound that features a pyrimidinone core substituted with a methoxymethyl group and a trifluoromethyl anilino group

Properties

IUPAC Name

6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-21-7-10-6-11(20)19-12(18-10)17-9-4-2-3-8(5-9)13(14,15)16/h2-6H,7H2,1H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGYLMPKJHXETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N=C(N1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)N=C(N1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Trifluoromethyl Anilino Group: The trifluoromethyl anilino group can be attached through a nucleophilic aromatic substitution reaction, where the aniline derivative reacts with the pyrimidinone core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine derivative.

    Substitution: The trifluoromethyl anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products include formyl or carboxyl derivatives.

    Reduction: Products include dihydropyrimidine derivatives.

    Substitution: Products include halogenated or nitrated derivatives.

Scientific Research Applications

6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The pyrimidinone core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-(methoxymethyl)-2-[3-(methyl)anilino]-1H-pyrimidin-4-one: Similar structure but lacks the trifluoromethyl group.

    6-(methoxymethyl)-2-[3-(chloromethyl)anilino]-1H-pyrimidin-4-one: Similar structure but contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

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